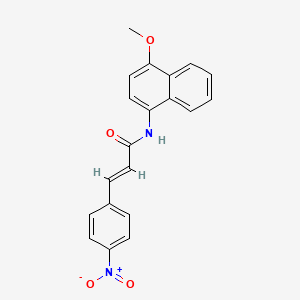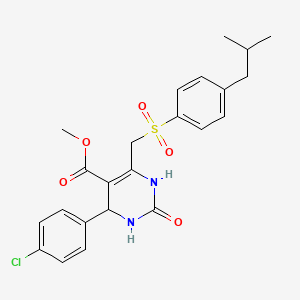
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide, also known as MNAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNAA belongs to a class of compounds called acrylamides, which are widely used in organic synthesis and have been found to possess a range of biological activities.
Scientific Research Applications
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In addition to its potential as an anticancer agent, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been studied for its effects on the nervous system. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been found to have neuroprotective properties, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to specifically target cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects
In addition to its anticancer and neuroprotective properties, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been found to have other biochemical and physiological effects. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as arthritis. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is also relatively stable, which makes it easier to handle and store than some other compounds.
However, there are also some limitations to the use of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide in lab experiments. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a relatively new compound, and there is still much that is not known about its properties and potential applications. In addition, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a complex compound that requires specialized equipment and expertise to synthesize and purify.
Future Directions
There are many potential future directions for research on (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has already shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
Another area of research that is worth exploring is the potential neuroprotective effects of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has already been shown to have some neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases.
Finally, there is also potential for research on the anti-inflammatory and antioxidant properties of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. These properties could have applications in the treatment of a wide range of diseases, and further research could help to identify new treatments that are more effective and have fewer side effects than current treatments.
Conclusion
In conclusion, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has shown promise in a range of scientific research applications. Its potential as an anticancer agent, neuroprotective agent, and anti-inflammatory and antioxidant agent make it a promising candidate for further research. While there are still many unknowns about (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide, its unique properties and potential applications make it an important compound for researchers to study.
Synthesis Methods
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-1-naphthylamine with 4-nitrophenylacrylic acid. The resulting product is then purified using column chromatography to obtain pure (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. The synthesis of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a complex process that requires specialized equipment and expertise in organic chemistry.
properties
IUPAC Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-12-11-18(16-4-2-3-5-17(16)19)21-20(23)13-8-14-6-9-15(10-7-14)22(24)25/h2-13H,1H3,(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAUEMQRLZSRG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)

![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)


![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)
